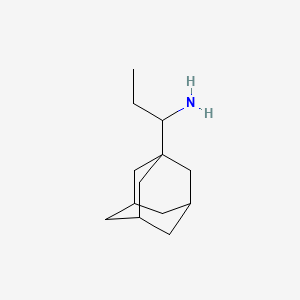

1-(1-Adamantyl)propan-1-amine

描述

Historical Context and Evolution of the Adamantane (B196018) Scaffold in Scientific Research

The journey of adamantane, the simplest diamondoid, began well before its physical discovery. In 1924, H. Decker first suggested the existence of this unique polyhedral organic compound, which he named "decaterpene". wikipedia.org However, it wasn't until 1933 that adamantane was first isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek. wikipedia.orgworldscientific.comworldscientific.com The name "adamantane" is derived from the Greek word "adamantinos," meaning "relating to steel or diamond," a nod to the identical spatial arrangement of its carbon atoms to that of the diamond crystal. wikipedia.org

Early attempts at laboratory synthesis were challenging. wikipedia.org A significant breakthrough occurred in 1957 when Paul von Ragué Schleyer developed an efficient synthesis method involving a Lewis-acid catalyzed rearrangement, which made adamantane and its derivatives widely accessible for scientific investigation. mdpi.comnih.gov This discovery was a pivotal moment, launching a new field of chemistry dedicated to the study of polyhedral compounds. wikipedia.org The unique properties of the adamantane scaffold, including its rigid, stress-free, three-dimensional structure and its inherent lipophilicity, have made it a highly attractive component in both medicinal chemistry and materials science. nih.govpensoft.net Its remarkable stability is attributed to its virtually stress-free fusion of three cyclohexane (B81311) rings. wikipedia.org

Overview of Aminoadamantane Derivatives in Contemporary Chemical and Biological Investigations

The introduction of an amine group to the adamantane scaffold gave rise to aminoadamantanes, a class of compounds with significant biological activity. The first adamantane derivative to be used as a drug was 1-aminoadamantane, known as amantadine (B194251). wikipedia.orgmdpi.com Initially introduced in 1967 as an antiviral agent against influenza A, it was later found to be effective in treating Parkinson's disease. wikipedia.orgnih.govtandfonline.com The success of amantadine marked the dawn of adamantane-based drug discovery and spurred further research into its derivatives. mdpi.com

In contemporary research, aminoadamantanes are a major focus, particularly for their role as N-methyl-D-aspartate (NMDA) receptor antagonists. nih.govtandfonline.comnih.gov This mechanism is central to the therapeutic effects of compounds like memantine (B1676192) (1-amino-3,5-dimethyladamantane), which is used to manage moderate to severe dementia associated with Alzheimer's disease. nih.govdrugbank.com The ability of these compounds to offer neuroprotection has been demonstrated in multiple in vitro studies. nih.gov

The applications of adamantane derivatives continue to expand. Scientists are incorporating the adamantyl moiety into other drug molecules to enhance their pharmacological profiles, leveraging its ability to increase lipophilicity and metabolic stability. mdpi.com Research is ongoing into their potential as antidiabetic, antimicrobial, and antiviral agents against a wide range of pathogens, including various influenza strains and poxviruses. nih.govmdpi.comnih.govnih.gov The rigid adamantane cage allows for the precise three-dimensional positioning of substituents, enabling more effective interaction with biological targets. nih.gov

Rationale and Significance of Research on 1-(1-Adamantyl)propan-1-amine and Related Adamantyl Amine Structures

Research into this compound, also known by the name Adapromine, is a logical progression in the field of aminoadamantane chemistry. chemchart.com As an alkyl analogue of rimantadine (B1662185), it has been marketed in Russia for the treatment and prevention of both influenza A and B viruses, demonstrating a broader spectrum of activity. chemchart.com

The rationale for investigating this compound and similar structures is multifaceted. The established success of earlier aminoadamantanes like amantadine and memantine provides a strong foundation for exploring new derivatives. nih.govtandfonline.com The primary goal is the development of novel therapeutic agents that may offer improved efficacy, a wider range of action, or a more favorable pharmacokinetic profile.

Furthermore, the study of these molecules is significant for understanding fundamental structure-activity relationships. nih.govnih.gov By systematically modifying the alkyl chain attached to the amino group or making other substitutions on the adamantane cage, researchers can probe the specific interactions between the drug molecule and its biological target. This knowledge is invaluable for the rational design of future drugs. The investigation into this compound contributes to the broader effort to harness the unique properties of the adamantane scaffold for therapeutic benefit.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H23N | scbt.comnih.gov |

| Molecular Weight | 193.33 g/mol | scbt.com |

| CAS Number | 60196-90-9 | chemchart.com |

| Boiling Point | 257.75°C (Predicted) | |

| Melting Point | 58.34°C (Predicted) | |

| Water Solubility | 202.37 mg/L (Predicted) | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 1 | |

| Rotatable Bonds | 2 |

Structure

3D Structure

属性

IUPAC Name |

1-(1-adamantyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12H,2-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPSOUZGYPZAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C12CC3CC(C1)CC(C3)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975615 | |

| Record name | 1-(Adamantan-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60196-90-9 | |

| Record name | Adapromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60196-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adapromine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060196909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Adamantan-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1 Adamantyl Propan 1 Amine and Its Analogs

Direct Synthetic Routes to 1-(1-Adamantyl)propan-1-amine

Direct synthetic methods provide the most straightforward access to this compound, typically involving the conversion of a carbonyl group into an amine. These routes are favored for their efficiency and are often amenable to one-pot procedures.

Facile Condensation Reaction Protocols

Condensation reactions form a cornerstone of amine synthesis. While specific protocols for this compound are not extensively detailed in publicly available literature, the general principles of reductive amination are widely applicable. This process involves the reaction of a ketone with an amine source in the presence of a reducing agent. wikipedia.org

The synthesis of various adamantane (B196018) derivatives has been successfully achieved through facile condensation reaction protocols. mdpi.com These reactions typically involve the condensation of an amine with a carbonyl compound, followed by reduction of the resulting imine to the desired amine. For instance, seventeen different adamantane derivatives were synthesized using such methods, highlighting the versatility of this approach. mdpi.com

One-Pot Synthesis Approaches

One-pot synthesis offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. The Leuckart reaction, a classic example of one-pot reductive amination, utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent to convert ketones or aldehydes to amines. wikipedia.orgmdpi.commasterorganicchemistry.com This reaction is typically carried out at elevated temperatures. wikipedia.orgmasterorganicchemistry.com The mechanism involves the formation of an intermediate N-formyl derivative when formamide is used, which is subsequently hydrolyzed to the primary amine. wikipedia.org

While a specific one-pot synthesis for this compound is not explicitly documented, the principles of the Leuckart reaction suggest a viable pathway from 1-(1-adamantyl)propan-1-one. Modern variations of this reaction sometimes employ catalysts to proceed under milder conditions. scribd.com

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound often relies on the preparation and subsequent transformation of key precursors, most notably adamantane ketones.

Utilization of Adamantane Ketones as Precursors (e.g., 1-(1-Adamantyl)propan-1-one)

The most direct precursor to this compound is 1-(1-Adamantyl)propan-1-one. The conversion of this ketone to the corresponding amine is a pivotal step and can be accomplished through several reductive amination methods.

Reductive amination can be performed as a direct, one-pot reaction where the ketone, amine source (like ammonia), and a reducing agent are combined, or as an indirect process where the intermediate imine is isolated before reduction. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org

Table 1: Reductive Amination of 1-(1-Adamantyl)propan-1-one

| Reagent System | Intermediate | Product | General Yields (for similar reactions) |

| NH₃, H₂, Ni or Pd/C | Imine (in situ) | This compound | Moderate to High |

| NH₃, NaBH₃CN | Imine (in situ) | This compound | High |

| HCONH₂, Heat (Leuckart) | N-formyl derivative | This compound | Moderate to High |

Conversion of Other Adamantane Derivatives to Amines

The synthesis of adamantane amines is not limited to the reduction of ketones. Other adamantane derivatives can serve as valuable starting materials. The Ritter reaction, for example, is a powerful method for preparing N-alkyl amides from alcohols or alkenes and a nitrile in the presence of a strong acid. nih.govresearchgate.net The resulting amide can then be hydrolyzed to the corresponding amine. This approach allows for the introduction of the amine group from a different functional group precursor.

For instance, adamantyl halides can be converted to amines. A patented method describes the reaction of bridgehead halo polycyclic hydrocarbons with lithium metal under sonication to form a lithiated intermediate, which is then aminated in situ. google.com Another approach involves the reaction of 1-bromoadamantane (B121549) with an excess of liquid ammonia (B1221849) in a sealed vessel at elevated temperatures. googleapis.com

Advanced Functionalization Strategies for Adamantane Skeletons

Recent advancements in organic synthesis have opened new avenues for the functionalization of the rigid and sterically hindered adamantane skeleton. These methods offer the potential for creating novel adamantane amine analogs.

Direct C-H bond functionalization is a particularly attractive strategy as it allows for the introduction of functional groups onto the adamantane core without pre-existing functionality. While direct C-H amination of adamantane is a challenging transformation, research in this area is ongoing.

Another advanced strategy involves the Ritter reaction on adamantane itself or its derivatives. For example, N-(Adamantan-1-yl)amides have been synthesized from adamantane and various nitriles in the presence of copper catalysts. researchgate.net Subsequent hydrolysis of these amides would provide access to the corresponding amines.

These advanced methods, while not yet standard for the synthesis of this compound, represent the forefront of adamantane chemistry and hold promise for the future development of novel synthetic routes to this and related compounds.

Bridgehead Functionalization Techniques

The introduction of substituents at the bridgehead (tertiary) carbons of the adamantane scaffold is a key strategy for the synthesis of 1-substituted adamantane derivatives. The thermodynamic stability of the 1-adamantyl cation makes it a readily accessible intermediate for various nucleophilic substitution reactions.

One of the most effective methods for the introduction of a nitrogen-containing functional group at the bridgehead position is the Ritter reaction . wikipedia.orgorganic-chemistry.org This reaction transforms a nitrile into an N-alkyl amide through the reaction with a carbocation source in the presence of a strong acid. wikipedia.org For the synthesis of a precursor to this compound, 1-adamantanol (B105290) or a related derivative can be treated with a suitable nitrile in the presence of a strong acid like sulfuric acid to generate the 1-adamantyl carbocation. Subsequent reaction with a nitrile, such as propionitrile, would lead to a nitrilium ion intermediate, which upon hydrolysis, yields the corresponding N-(1-adamantyl)propanamide. This amide can then be hydrolyzed to afford the target primary amine.

The general mechanism of the Ritter reaction involves the following steps:

Protonation of the hydroxyl group of 1-adamantanol by a strong acid, followed by the loss of a water molecule to form the stable 1-adamantyl carbocation.

Nucleophilic attack of the nitrogen atom of the nitrile on the carbocation to form a nitrilium ion.

Reaction of the nitrilium ion with water to form an imidic acid tautomer.

Tautomerization of the imidic acid to the more stable amide.

A variety of alkyl-substituted (3-noradamantyl)methylene alcohols have been successfully subjected to the Ritter reaction to yield 1-adamantyl amines. nih.gov This underscores the versatility of the Ritter reaction in accessing bridgehead-functionalized adamantanes.

Table 1: Illustrative Conditions for the Ritter Reaction on Adamantane Scaffolds

| Starting Material | Reagent 1 | Reagent 2 | Product Type | Reference |

|---|---|---|---|---|

| 1-Adamantanol | Propionitrile | Conc. H₂SO₄ | N-(1-Adamantyl)propanamide | wikipedia.org |

| 5-Bromo-2-oxaadamantane | Chloroacetonitrile | Glacial Acetic Acid / Conc. H₂SO₄ | N-(2-Oxaadamantan-5-yl)-2-chloroacetamide | nih.gov |

| (3-Noradamantyl)methylene alcohols | Chloroacetonitrile | Water | 1-Adamantyl acetamides | nih.gov |

This table is for illustrative purposes and shows general conditions for Ritter-type reactions on adamantane and related structures.

Stereoselective Synthesis of Chiral Aminoadamantanes

The carbon atom bearing the amine group in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of such chiral aminoadamantanes is of significant interest. While specific methods for the enantioselective synthesis of this compound are not extensively detailed in the literature, general principles of asymmetric synthesis can be applied.

One plausible approach involves the asymmetric reduction of a suitable prochiral precursor, such as an N-(1-adamantyl)propanimine. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands, can facilitate the enantioselective addition of hydrogen across the C=N double bond.

Another strategy could involve the use of a chiral auxiliary. An enantiopure chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming step. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched target compound.

For instance, the synthesis of chiral 1,2-diaminoadamantane has been accomplished, and the resulting racemic mixture was resolved into individual enantiomers using diastereomeric salts with L-tartaric acid. researchgate.net This classical resolution method can also be applied to racemic this compound.

Table 2: General Approaches for Stereoselective Amine Synthesis

| Method | Key Reagents/Catalysts | Stereochemical Control | Potential Application | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rh, Ru, or Ir complexes with chiral phosphine ligands | Catalyst-controlled | Reduction of a prochiral imine precursor | nih.gov |

| Chiral Auxiliary | Evans auxiliaries, etc. | Substrate-controlled | Directed alkylation or addition reactions | General Asymmetric Synthesis Principle |

| Resolution of Racemates | Chiral resolving agents (e.g., tartaric acid) | Separation of enantiomers | Separation of racemic this compound | researchgate.net |

This table presents general strategies that could be adapted for the stereoselective synthesis of chiral aminoadamantanes.

Derivatization via Amide Formation and Related Conjugation Chemistry

The primary amine group of this compound serves as a versatile handle for further derivatization, most commonly through the formation of amides. Due to the steric bulk of the adamantyl group, this compound is considered a sterically hindered amine. The formation of amide bonds with such amines can be challenging and may require specific coupling reagents and reaction conditions to proceed efficiently.

Standard amide coupling protocols often employ carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in combination with activating agents like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). However, for sterically hindered substrates, more potent coupling reagents may be necessary. A protocol involving the in situ formation of acyl fluorides has been shown to be effective for the coupling of sterically hindered amines. rsc.org

The general procedure for amide formation involves the reaction of the amine with a carboxylic acid that has been activated by a coupling reagent. The choice of solvent and the addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), are crucial for the success of the reaction.

Beyond simple amide formation, the amine functionality allows for the conjugation of this compound to other bioactive molecules. This "conjugation chemistry" is a powerful tool in medicinal chemistry to create hybrid molecules with potentially enhanced or novel biological activities. nih.govmdpi.com The amine can be linked to other molecules, such as peptides, heterocycles, or other pharmacophores, through a stable amide bond or other suitable linkers.

Table 3: Selected Coupling Reagents for Amide Formation with Sterically Hindered Amines

| Coupling Reagent | Description | Advantages | Reference |

|---|---|---|---|

| DCC/NHS | Dicyclohexylcarbodiimide / N-Hydroxysuccinimide | Commonly used, cost-effective | General Amide Synthesis |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High coupling efficiency, even for hindered systems | chimia.ch |

| Acyl Fluorides (in situ) | Generated from carboxylic acids using reagents like cyanuric fluoride | Effective for sterically demanding and electron-deficient amines | rsc.orgresearchgate.net |

| Grignard Reagents to Isocyanates | Direct coupling of a Grignard reagent with an isocyanate | Robust method for highly hindered amides | chimia.ch |

This table highlights some of the reagents and methods suitable for the challenging amide bond formation with sterically hindered amines like this compound.

Chemical Reactivity and Mechanistic Studies of 1 1 Adamantyl Propan 1 Amine and Its Derivatives

Reaction Mechanisms and Pathways

The unique three-dimensional structure of the adamantane (B196018) cage and the presence of the reactive amine functionality dictate the reaction mechanisms and pathways of 1-(1-Adamantyl)propan-1-amine.

The adamantyl cage, a rigid and sterically hindered hydrocarbon framework, exhibits distinct reactivity. The bridgehead positions are particularly noteworthy. The formation of a 1-adamantyl cation is favored in many reactions due to its stability, which is a consequence of the rigid C-C framework that allows for effective hyperconjugation. This stability makes the adamantyl group a good leaving group in certain nucleophilic substitution reactions.

Conversely, the 1-adamantyl radical displays enhanced nucleophilic character compared to other tertiary alkyl radicals. rsc.org This heightened reactivity is attributed to the stability of the corresponding 1-adamantyl cation and the low oxidation potential of adamantane itself. rsc.org This nucleophilic nature allows the 1-adamantyl radical to readily participate in reactions with electron-deficient substrates. rsc.org For instance, it undergoes addition to electron-poor alkenes and protonated heteroaromatic bases at rates significantly faster than the tert-butyl radical. rsc.org This distinct reactivity is crucial in understanding its behavior in various chemical transformations, including its controversial role in the Gif reaction mechanism. rsc.org

The adamantane framework can also undergo electrophilic substitution, although this typically requires harsh reaction conditions. The bulky nature of the adamantyl group can influence the stereochemistry of reactions at adjacent centers.

The propan-1-amine side chain is the primary site of chemical transformations for this compound. The amine group, being a nucleophile and a base, readily participates in a variety of reactions.

Key transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

Oxidation: The amine group can be oxidized to form imines or other nitrogen-containing functional groups.

Formation of Isocyanates and Isoselenocyanates: The amine can be converted to the corresponding isocyanate or isoselenocyanate, which are versatile intermediates for the synthesis of ureas, thioureas, selenoureas, and other heterocyclic systems. For example, 3-(adamantan-1-yl)propan-1-amine (B13585514) can be converted to 1-(3-isoselenocyanatopropyl)adamantane. dntb.gov.uaresearchgate.net

The reactivity of the propan-1-amine side chain allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse derivatives with tailored properties.

Synthesis of Novel Adamantane-Containing Scaffolds

The unique properties of the adamantyl group have driven the synthesis of novel molecular scaffolds for various applications.

N,N′-disubstituted ureas and selenoureas containing the this compound moiety have been synthesized and investigated. These compounds are typically prepared by reacting the corresponding adamantyl-containing amine with an isocyanate or isoselenocyanate.

For instance, a series of N,N′-disubstituted selenoureas have been synthesized from adamantane-1-carbonyl isoselenocyanate and various haloanilines, yielding the final products in 37–59% yields. researchgate.net The replacement of sulfur with selenium in these analogs has been observed to lower their melting points. researchgate.net Similarly, N,N′-(alkane-α,ω-diyl)bis[N′-(adamantan-1-yl)]selenoureas have been synthesized by reacting adamantan-1-yl isoselenocyanate with alkane-α,ω-diamines, resulting in yields of 27–84%. sciprofiles.com

Table 1: Synthesis of Adamantane-Containing Urea (B33335) and Selenourea (B1239437) Analogs

| Starting Material 1 | Starting Material 2 | Product Type | Yield (%) | Reference |

| Adamantane-1-carbonyl isoselenocyanate | Haloanilines | N,N′-Disubstituted selenoureas | 37–59 | researchgate.net |

| Adamantan-1-yl isoselenocyanate | Alkane-α,ω-diamines | N,N′-(Alkane-α,ω-diyl)bis[N′-(adamantan-1-yl)]selenoureas] | 27–84 | sciprofiles.com |

| 3-(Adamantan-1-yl)propan-1-amine | 1-(3-isocyanopropyl)adamantane intermediate | 1-(3-Isoselenocyanatopropyl)adamantane | Not specified | dntb.gov.ua |

This table summarizes the synthesis of various urea and selenourea analogs derived from adamantane-containing precursors.

The propan-1-amine side chain serves as a key building block for the synthesis of various nitrogen-containing heterocycles, including hydantoins. The synthesis of 3-adamantylated hydantoins and their 2-thio(seleno) analogs has been reported. dntb.gov.ua The general synthesis of hydantoins can be achieved from α-amino amides. organic-chemistry.orgorganic-chemistry.org For instance, enantiomerically pure hydantoins can be prepared from optically pure α-amino amides using triphosgene, which helps to avoid racemization that can occur with other reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). organic-chemistry.org

The reaction of adamantylalkylamines with dichloroheteroarenes, such as 4,6-dichloropyrimidine, can lead to the formation of N-heteroaryl substituted adamantane-containing amines through nucleophilic substitution. semanticscholar.org Further amination can be achieved using Pd(0) catalysis to introduce a second amino substituent. semanticscholar.org

Catalytic Applications and Ligand Design in Organic Synthesis

The bulky and electron-donating nature of the adamantyl group makes it an attractive component in the design of phosphine (B1218219) ligands for catalysis. Adamantyl-containing phosphine ligands have shown significant superiority in certain catalytic applications. For example, in the Suzuki coupling of 4-chlorotoluene (B122035) with an arylboronic acid, palladium catalysts with adamantyl phosphine ligands achieved product yields of over 90%, compared to 16-46% with other known palladium catalysts. google.com

A variety of di(1-adamantyl)phosphine ligands with different alkyl substituents have been prepared, such as di(1-adamantyl)methylphosphine and di(1-adamantyl)-n-butylphosphine. google.com These ligands can be synthesized by reacting di(1-adamantyl)phosphine with an appropriate organolithium reagent followed by an alkyl halide. google.com The steric bulk of the adamantyl groups on the phosphine ligand can enhance catalytic activity and stability. The use of such ligands is particularly beneficial in cross-coupling reactions.

Role of Adamantyl Amine Moieties in Catalyst Systems

The steric bulk of the adamantyl group plays a crucial role in enhancing catalyst stability and activity, particularly in palladium-catalyzed cross-coupling reactions. For instance, di(1-adamantyl)phosphine ligands, when complexed with palladium, have demonstrated high efficacy in the Suzuki coupling of aryl chlorides with arylboronic acids. uq.edu.au The adamantyl groups create a sterically demanding environment around the metal center, which is thought to facilitate the reductive elimination step and prevent catalyst deactivation, leading to high turnover numbers. uq.edu.au Research has shown that the addition of electron-rich, bulky adamantyl ligands allows for reactions with typically unreactive chlorides. uq.edu.au

In the realm of copper-catalyzed reactions, adamantane-containing amines have been utilized in N-arylation reactions. mdpi.com The spatial arrangement of the amino group relative to the adamantane core significantly impacts the reaction outcome. mdpi.com Studies have shown that amines where the amino group is further from the bulky adamantane structure tend to give better yields in copper-catalyzed N-arylation reactions with iodobenzenes. mdpi.com For example, in the CuI-catalyzed N-arylation of various adamantane-containing amines with iodobenzene, the yields were found to be dependent on the steric hindrance around the amino group. mdpi.com

Furthermore, adamantyl amine derivatives have been employed as chiral ligands in asymmetric catalysis. The rigid adamantane framework can provide a well-defined chiral environment, leading to high enantioselectivity. For example, chiral ligands synthesized from 1-(adamantan-1-yl)propan-1,2-diamine have been studied for their catalytic activity in model reactions like the Michael and Henri reactions. researchgate.net The stereochemical outcome of these reactions was found to be dependent on the specific stereoisomer of the ligand used. researchgate.net

Mechanistic studies have provided insights into how adamantyl groups influence catalytic cycles. In Ti(salen) catalyzed asymmetric [3 + 2] cycloadditions, density functional theory (DFT) calculations revealed that the adamantyl groups on the salicylaldehyde (B1680747) moieties significantly influence catalyst distortion, which is a key factor in stereochemical control. nih.gov While substitution of the adamantyl groups in this specific system was detrimental to enantioselectivity, the mechanistic understanding guided the development of new catalysts with modified backbones, ultimately expanding the reaction's scope. nih.gov

The electronic properties of the adamantyl group, being electron-donating, also contribute to the catalytic activity. In organometallic catalysis, ligands with highly electron-donating groups increase the electron density at the metal center, making it more susceptible to oxidative addition, a key step in many catalytic cycles. uq.edu.au This electronic effect, combined with the steric bulk, makes adamantyl-containing ligands valuable for challenging catalytic transformations.

Research Findings on Adamantyl Amine Moieties in Catalysis

| Catalyst System | Reaction Type | Role of Adamantyl Amine Moiety | Key Findings |

| Pd / di(1-adamantyl)phosphine ligand | Suzuki Coupling | Steric bulk and electron donation | High turnover numbers in the coupling of aryl chlorides; overcomes the unreactivity of certain chlorides. uq.edu.au |

| CuI / Adamantane-containing amines | N-arylation | Steric hindrance and ligand | The distance of the amino group from the adamantane core affects reaction yields. mdpi.com |

| Ti(salen) complexes with adamantyl groups | [3 + 2] Cycloaddition | Stereochemical control | Adamantyl groups influence catalyst distortion, which is crucial for enantioselectivity. nih.gov |

| Chiral ligands from 1-(adamantan-1-yl)propan-1,2-diamine | Asymmetric Synthesis (Michael, Henri reactions) | Chiral auxiliary | The rigid adamantane framework helps create a defined chiral environment for enantioselective transformations. researchgate.net |

This table summarizes the diverse roles that the adamantyl amine moiety plays in various catalyst systems, highlighting its importance in modern catalysis.

Advanced Structural Elucidation and Spectroscopic Analysis in Research

Advanced Spectroscopic Techniques for Complex Characterization

Spectroscopy is a cornerstone in the analysis of adamantane (B196018) derivatives, offering detailed insights into their electronic and structural properties.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 1-(1-Adamantyl)propan-1-amine in solution. Both ¹H and ¹³C NMR spectra exhibit characteristic signals that confirm the presence of the adamantyl cage and the propanamine substituent. tandfonline.comresearchgate.net The high symmetry of the adamantane core simplifies the spectra, with the adamantyl protons typically appearing as distinct, sharp signals. wikipedia.org

Systematic NMR investigations on various adamantane derivatives reveal consistent trends in chemical shifts, though substitutions can induce specific changes, particularly when aromatic rings are involved. tandfonline.comresearchgate.net For this compound, the protons on the propyl chain and the amine group would present unique chemical shifts and coupling patterns, allowing for unambiguous assignment.

Advanced 2D NMR techniques, such as Rotating Frame Overhauser Effect Spectroscopy (ROESY), are crucial for analyzing the molecule's spatial arrangement. tandfonline.com These experiments detect through-space interactions between protons, providing critical data on the preferred conformation of the propanamine side chain relative to the rigid adamantane cage. tandfonline.com Such analyses can reveal, for example, the proximity of the aromatic ring protons to the rimantadine (B1662185) signals in related structures, illustrating different spatial orientations. tandfonline.com

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.5-2.0 | Multiplets / Singlets | Adamantyl cage protons (CH, CH₂) |

| ¹H | ~2.5-3.0 | Multiplet | Methine proton (CH-N) |

| ¹H | ~1.2-1.5 | Multiplet | Methylene (B1212753) protons (CH₂) |

| ¹H | ~0.8-1.0 | Triplet | Methyl protons (CH₃) |

| ¹H | ~1.2-1.5 | Broad Signal | Amine protons (NH₂) |

| ¹³C | ~28-45 | Multiple Signals | Adamantyl cage carbons |

| ¹³C | ~50-60 | Single Signal | Methine carbon (CH-N) |

| ¹³C | ~25-35 | Single Signal | Methylene carbon (CH₂) |

| ¹³C | ~10-15 | Single Signal | Methyl carbon (CH₃) |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. These are estimated values based on typical shifts for adamantane and alkylamine structures.

Mass spectrometry (MS) is a primary technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. vulcanchem.com Under electron ionization (EI), adamantane derivatives produce characteristic mass spectra. The molecular ion peak [M]⁺ for this compound is expected at an m/z of 193.33.

The fragmentation is dominated by the exceptional stability of the adamantyl cation. The most prominent peak in the spectrum is typically the adamantyl fragment [C₁₀H₁₅]⁺ at m/z 135, which often serves as the base peak. wikipedia.orgmdpi.com Other smaller fragments arise from the subsequent breakdown of the adamantyl cage or the loss of the alkylamine side chain. wikipedia.org

Differentiating structural isomers is a significant analytical challenge where advanced MS techniques excel.

Gas Chromatography-Mass Spectrometry (GC-MS) allows for the separation of volatile compounds before they enter the mass spectrometer. cas.cz

Tandem Mass Spectrometry (GC-MS-MS) provides enhanced selectivity and sensitivity, making it easier to distinguish between isomers that might co-elute and have similar primary mass spectra. sysydz.net This technique is more sensitive than conventional GC-MS for detecting diamondoids in samples. sysydz.net

Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) offers superior resolution by separating compounds on two different columns. researchgate.net This powerful technique can resolve complex mixtures of adamantane derivatives, such as those found in crude oil, identifying over 100 different diamondoid compounds that would be impossible to separate with standard GC-MS due to co-elution. researchgate.netmdpi.comrestek.com This makes it an ideal method for the specific identification and quantification of this compound in the presence of its isomers.

| m/z | Proposed Fragment | Formula | Significance |

| 193 | Molecular Ion [M]⁺ | [C₁₃H₂₃N]⁺ | Confirms molecular weight. |

| 135 | Adamantyl Cation | [C₁₀H₁₅]⁺ | Base peak, characteristic of adamantane derivatives. wikipedia.orgmdpi.com |

| 93 | [C₇H₉]⁺ | Secondary fragmentation product of the adamantyl cage. wikipedia.org | |

| 79 | [C₆H₇]⁺ | Secondary fragmentation product of the adamantyl cage. wikipedia.org | |

| 58 | Propylamine (B44156) Cation | [C₃H₈N]⁺ | Loss of the adamantyl radical. |

Table 2: Predicted key fragments in the Electron Ionization (EI) Mass Spectrum of this compound.

The IR spectrum is expected to show characteristic N-H stretching bands for the primary amine group around 3300-3400 cm⁻¹. C-H stretching vibrations from both the adamantane cage and the propyl chain appear in the 2850-3000 cm⁻¹ region. researchgate.net The C-N stretching vibration provides a signal around 1250 cm⁻¹. The adamantane skeleton itself has a series of characteristic bending and stretching modes that confirm its presence. researchgate.netcdnsciencepub.com

Raman spectroscopy is particularly sensitive to the symmetric vibrations of the non-polar adamantane cage. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to make precise vibrational assignments for complex adamantane derivatives. researchgate.netbohrium.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy |

| 3300 - 3400 | N-H stretching (asymmetric & symmetric) | IR, Raman |

| 2850 - 3000 | C-H stretching (adamantyl & propyl) | IR, Raman |

| ~1600 | N-H bending (scissoring) | IR |

| ~1450 | C-H bending | IR, Raman |

| ~1250 | C-N stretching | IR |

| 700 - 1100 | Adamantane cage vibrations (C-C stretching, CH₂ rocking) | IR, Raman |

Table 3: Key expected vibrational modes for this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry.

While this compound is a liquid at room temperature, its solid-state structure can be determined by forming crystalline salts. sigmaaldrich.com Adamantane amines readily form stable hydrochloride salts, which often have well-defined crystal structures suitable for X-ray diffraction analysis. cdnsciencepub.com The crystal structure of adamantanamine hydrochloride, for instance, has been successfully determined, revealing details of its ordered phase. cdnsciencepub.com Analysis of the crystalline salt of this compound would precisely define the conformation of the propyl group and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

For molecules that are difficult to crystallize on their own, such as liquids or oils, co-crystallization with a "chaperone" or host molecule is a powerful strategy. d-nb.info Tetraaryladamantanes have emerged as exceptionally versatile hosts that can encapsulate a wide variety of small guest molecules within their crystal lattices. researchgate.netresearchgate.net

This technique involves heating a mixture of the host and the liquid analyte (in this case, this compound) to form a solution, which upon cooling yields co-crystals suitable for X-ray analysis. d-nb.info This method has been successfully used to determine the absolute configuration and 3D structure of numerous small molecules. d-nb.inforesearchgate.netrsc.org Applying this approach would not only facilitate the crystallization of this compound but also provide valuable insights into the non-covalent interactions (host-guest chemistry) between the amine and the host molecule's cavity. grafiati.com This serves as a model for understanding how the molecule might interact with biological receptors.

Theoretical and Computational Chemistry of 1 1 Adamantyl Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 1-(1-Adamantyl)propan-1-amine at the electronic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

DFT calculations, often employing hybrid functionals like B3LYP, can be used to optimize the geometry of the molecule and calculate its vibrational frequencies, confirming that the optimized structure corresponds to a minimum on the potential energy surface. researchgate.net The inclusion of dispersion corrections is important for accurately modeling the weak van der Waals interactions that can influence the molecule's conformation and intermolecular interactions. researchgate.net

HOMO-LUMO Gap Analysis and Electronic Property Tuning

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comchemmethod.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, the electron-donating amine group and the bulky adamantyl group influence the energies of the HOMO and LUMO. Theoretical calculations can predict how modifications to the propan-1-amine chain or the adamantane (B196018) cage could "tune" the HOMO-LUMO gap, thereby altering the molecule's electronic properties for specific applications. wuxiapptec.com

The following table illustrates typical global reactivity descriptors that can be derived from HOMO and LUMO energies:

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates polarizability. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

This table provides a conceptual framework. Actual values would be obtained from specific DFT calculations.

Conformational Analysis and Energy Landscapes

The propan-1-amine side chain of this compound can adopt various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them, which collectively form the molecule's energy landscape. nih.govbiorxiv.orgchemrxiv.org

Computational methods, ranging from molecular mechanics force fields to high-level ab initio calculations, can be employed to explore the potential energy surface of the molecule. nih.govresearchgate.net These studies can reveal the preferred spatial arrangement of the amine group relative to the adamantane cage, which is crucial for understanding how the molecule interacts with its environment. The energy landscape provides a map of all possible conformations and the transitions between them, which is fundamental to understanding the molecule's dynamic behavior. biorxiv.orgchemrxiv.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to observe the behavior of this compound over time and in different environments, providing insights that are complementary to static quantum chemical calculations.

Simulation of Compound Behavior in Diverse Chemical Environments

Molecular dynamics (MD) simulations can model the behavior of this compound in various solvents or in the presence of other molecules. By simulating the atomic motions over time, MD can predict properties such as diffusion coefficients, solvation energies, and the adoption of different conformations in response to the chemical environment. This is particularly relevant for understanding its behavior in biological systems or in materials science applications.

Interaction Dynamics with Biological Macromolecules (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com For this compound, docking studies can be used to investigate its potential interactions with biological macromolecules like proteins or nucleic acids. smolecule.comresearchgate.net

These simulations can help identify potential binding sites and predict the binding affinity of the compound. The adamantane moiety often plays a key role in these interactions, fitting into hydrophobic pockets of target proteins. mdpi.com The amine group can form hydrogen bonds and electrostatic interactions, further stabilizing the complex. The results of molecular docking can guide the design of new derivatives with improved binding and potential therapeutic effects. smolecule.com

The following table outlines the key aspects of molecular docking studies:

| Docking Parameter | Description |

| Binding Affinity (e.g., kcal/mol) | An estimation of the strength of the interaction between the ligand and the target molecule. |

| Binding Mode | The predicted orientation and conformation of the ligand within the binding site of the macromolecule. |

| Key Interacting Residues | The specific amino acids or nucleotides in the macromolecule that form significant interactions with the ligand. |

| Types of Interactions | The nature of the forces involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. |

This table provides a conceptual framework for the outputs of a molecular docking study.

In Silico Screening and Predictive Modeling of this compound

The application of computational methods in drug discovery and development has become an indispensable tool for accelerating the identification of lead compounds and optimizing their properties. For this compound, in silico screening and predictive modeling offer a rational approach to explore its therapeutic potential and to guide the synthesis of more effective analogues. These computational techniques allow for the prediction of biological activities and the elucidation of structure-activity relationships (SAR) without the immediate need for extensive and costly experimental studies.

Prediction of Potential Biological Activity Profiles

In the absence of extensive experimental screening data for this compound, computational tools can be employed to predict its likely biological activities. One such approach is the use of Prediction of Activity Spectra for Substances (PASS) and other similar machine learning-based models. These programs analyze the structural formula of a compound and predict its biological activity spectrum based on the SAR of a large training set of known bioactive compounds.

For adamantane derivatives, the bulky, lipophilic cage is a key pharmacophoric feature that influences their interaction with various biological targets. The primary amine group in this compound is another crucial determinant of its potential bioactivity, as it can participate in hydrogen bonding and ionic interactions. pharmacy180.com The combination of the adamantyl moiety and the amino group has been associated with a range of pharmacological effects in related compounds, including antiviral, anti-inflammatory, and CNS-acting properties. mdpi.com

Table 1: Predicted ADME-T Properties for Representative Adamantane Amines

| Property | Predicted Value/Class for Amantadine (B194251) (a related adamantane amine) | Implication for this compound |

|---|---|---|

| Blood-Brain Barrier (BBB) Permeability | High | Potential for activity in the central nervous system. nih.gov |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. mdpi.com |

| CYP450 2D6 Inhibitor | Non-inhibitor | Lower likelihood of drug-drug interactions involving this metabolic pathway. |

| AMES Mutagenicity | Non-mutagenic | Lower concern for genotoxicity. nih.gov |

| Acute Oral Toxicity | Class III (LD50 > 500 to 5000 mg/kg) | Moderate acute toxicity profile. nih.gov |

This table is illustrative and based on general predictions for related adamantane amines. Specific in silico predictions for this compound would require dedicated computational analysis.

The predictions in the table above for amantadine, a simpler adamantane amine, suggest that compounds in this class are likely to be orally bioavailable and capable of crossing the blood-brain barrier. The addition of a propyl group to the amine in this compound would increase its lipophilicity, which might further enhance its membrane permeability.

Structure-Based Ligand Design Principles

Structure-based ligand design relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. While the specific targets of this compound are not yet fully elucidated, the principles of structure-based design can be applied by considering the known targets of other adamantane amines, such as the influenza A virus M2 ion channel. mdpi.comuoa.gr

The design principles for adamantane-based ligands generally focus on optimizing the interactions of the adamantyl cage and the functional groups attached to it. The adamantane moiety itself often serves as a lipophilic anchor, fitting into hydrophobic pockets of target proteins. nih.gov The amino group, as present in this compound, is typically protonated at physiological pH and can form crucial hydrogen bonds or ionic interactions with acidic residues in the binding site. uoa.gr

Quantitative Structure-Activity Relationship (QSAR) studies on adamantane derivatives have provided valuable insights for ligand design. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been used to correlate the structural features of adamantane analogues with their biological activity. mdpi.comnih.gov These models generate contour maps that indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

Table 2: Key Principles for Structure-Based Design of Adamantane Amines

| Structural Feature | Design Principle | Potential Application to this compound |

|---|---|---|

| Adamantane Cage | Acts as a lipophilic "bullet" to occupy hydrophobic pockets in target proteins. nih.gov Modifications to the cage are generally not well-tolerated. | The adamantyl group is a critical pharmacophore and should be retained. |

| Amino Group | The protonated amine is essential for forming key interactions with target residues. uoa.gr Its position relative to the adamantane cage is crucial. | The primary amine in this compound is a key interaction point. |

| Alkyl Chain (Propyl Group) | The length and branching of the alkyl chain can influence binding affinity and selectivity by probing the shape and nature of the binding pocket. | Varying the length and branching of the propyl group could lead to analogues with improved activity or selectivity. |

| Stereochemistry | The stereochemistry at the chiral center (the carbon bearing the amino group) can significantly impact binding affinity. | The R- and S-enantiomers of this compound may exhibit different biological activities. |

Investigation of Biological Target Interaction Mechanisms

Receptor Binding and Modulation Studies (In vitro/Ex vivo models)

The N-methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function. nih.gov However, its overactivation can lead to excitotoxicity and neuronal damage. nih.gov Adamantane (B196018) derivatives, including 1-(1-Adamantyl)propan-1-amine, have been identified as NMDAR antagonists. nih.govnih.gov

These compounds act as uncompetitive, open-channel blockers. nih.govwikipedia.org This mechanism requires the receptor to be activated by its agonists, glutamate and glycine, before the antagonist can bind within the ion channel pore. nih.gov The binding site for these adamantane derivatives is located within the channel, overlapping with the binding site for magnesium ions (Mg²⁺) and other channel blockers like MK-801. nih.govresearchgate.net The positively charged amine group at physiological pH is crucial for this interaction, as it is drawn into the channel's electric field. nih.gov

The potency of NMDAR antagonism by adamantane derivatives is influenced by the substitution pattern on the adamantane cage. For instance, the addition of methyl groups, as seen in memantine (B1676192) (1-amino-3,5-dimethyladamantane), significantly enhances binding affinity compared to amantadine (B194251) (1-aminoadamantane). nih.gov This is attributed to favorable hydrophobic interactions with specific amino acid residues within the channel pore. nih.gov Studies on a series of 1-amino-adamantanes have shown a range of potencies in displacing [³H]MK-801 from its binding site in human brain tissue, indicating that the general 1-amino-adamantane structure is a key pharmacophore for NMDAR interaction. nih.gov

Table 1: NMDAR Binding Affinities of Adamantane Derivatives

| Compound | Ki (μM) for [³H]MK-801 displacement |

|---|---|

| 1-amino-3,5-diethyl-adamantane | 0.19 ± 0.06 |

| Memantine | 0.54 ± 0.23 |

| Amantadine | 10.50 ± 6.10 |

| 1-N-methyl-amino-adamantane | 21.72 ± 1.63 |

Data from a study on postmortem human frontal cortex membranes. nih.gov

Voltage-gated calcium channels (VGCCs) are integral membrane proteins that mediate calcium influx in response to membrane depolarization, playing a key role in various cellular processes. nih.govuniprot.org The interaction of adamantane derivatives with VGCCs is less characterized than their effects on NMDARs. However, the ability of these lipophilic compounds to partition into cell membranes suggests a potential for modulating the function of various ion channels. The inhibition of VGCCs would typically involve either a direct block of the channel pore or an allosteric modulation of the channel's gating properties. nih.gov L-type VGCCs, for instance, are known targets for dihydropyridine (B1217469) drugs which act as inhibitors. nih.gov

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular chaperone proteins that can translocate from the endoplasmic reticulum to the plasma membrane. sigmaaldrich.comnih.gov They are implicated in the modulation of various neurotransmitter systems and ion channels. sigmaaldrich.comnih.gov Adamantane-based compounds have been explored as ligands for sigma receptors. nih.gov

The binding of ligands to sigma receptors often involves a protonated amine, a feature present in this compound, which can form key electrostatic interactions. sigmaaldrich.com The rigid, bulky adamantane structure can fit into hydrophobic pockets within the receptor's binding site. nih.gov For the σ₂ receptor, molecular docking studies have shown that adamantane rings can occupy a hydrophobic pocket, contributing to the stabilization of the ligand-receptor complex. nih.gov

Sigma-1 receptor activation has been shown to modulate the function of NMDARs, often potentiating their activity. nih.govfrontiersin.org This suggests a complex interplay where a compound could potentially act as an NMDAR antagonist directly while also modulating its function indirectly through sigma receptors. The functional outcome of sigma receptor binding can be agonistic or antagonistic, leading to a wide range of downstream cellular effects. nih.govsigmaaldrich.com

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed on immune cells and is a key target for anti-inflammatory therapies. nih.govnih.gov The endocannabinoid system plays a significant role in modulating inflammation. nih.gov Adamantane-containing compounds have been developed as CB2 receptor agonists. nih.gov

The mechanism of agonism involves the binding of the ligand to the receptor, which induces a conformational change, leading to the activation of intracellular signaling pathways, often involving the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. nih.gov The adamantyl group in these ligands typically serves as a bulky, lipophilic anchor that fits into a hydrophobic pocket of the CB2 receptor, contributing to high binding affinity. nih.gov For example, N-(1-Adamantyl)benzamides have been designed as dual-acting agents that both activate the CB2 receptor and inhibit fatty acid amide hydrolase (FAAH), the enzyme that degrades the endocannabinoid anandamide. nih.gov This dual action represents a synergistic approach to enhancing endocannabinoid signaling. nih.gov

Enzyme Inhibition Mechanisms

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxy fatty acids (EETs) into their less active diol counterparts (DHETs). nih.govnih.gov Inhibition of sEH is therefore a therapeutic strategy to increase the levels of EETs, thereby reducing inflammation and pain. nih.govmedchemexpress.com

Adamantane derivatives have been identified as potent inhibitors of sEH. nih.govresearchgate.net The mechanism of inhibition involves the adamantyl group binding to a hydrophobic region of the enzyme's active site. nih.gov The urea (B33335) or amide group present in many sEH inhibitors forms hydrogen bonds with key amino acid residues in the catalytic domain, such as Asp333, and the catalytic tyrosines Tyr381 and Tyr465. nih.gov The presence of a methylene (B1212753) carbon between the adamantyl group and the amide or urea pharmacophore has been shown to be important for potent inhibition. nih.gov Structural modifications to the adamantane ring, such as the introduction of alkyl groups, can influence the inhibitor's potency and physical properties like water solubility. nih.gov

Table 2: Inhibitory Activity of Selected sEH Inhibitors

| Compound | Target | IC50 |

|---|---|---|

| TPPU | Human sEH | 3.7 nM |

| AUDA | Human sEH | 69 nM |

| GSK2256294A | Human sEH | 27 pM |

| AR9281 | Human sEH | 13.8 nM |

| CUDA | Human sEH | 112 nM |

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. medchemexpress.commedchemexpress.com

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme primarily located in the endoplasmic reticulum that catalyzes the conversion of inactive cortisone (B1669442) to the active glucocorticoid, cortisol. aps.orgnih.gov Elevated cortisol levels in tissues like the liver and adipose tissue are linked to metabolic syndrome phenotypes, including obesity, insulin (B600854) resistance, and dyslipidemia. aps.orgnih.gov Consequently, the inhibition of 11β-HSD1 is a significant therapeutic target for type 2 diabetes and related metabolic disorders. nih.govnih.gov

A variety of compounds incorporating an adamantane moiety have been identified as potent and selective inhibitors of 11β-HSD1. rsc.orgresearchgate.netnih.gov The inhibitory mechanism hinges on the interaction of the bulky, hydrophobic adamantane cage with the enzyme's active site. Molecular docking studies of adamantane-linked 1,2,4-triazole (B32235) derivatives show that the adamantane group fits into a deep, lipophilic pocket within the active site, establishing significant hydrophobic interactions. aps.org This binding mode is crucial for the high affinity and inhibitory potency of these compounds.

Structure-activity relationship (SAR) studies have demonstrated that modifications to the adamantane scaffold and its linkers can fine-tune inhibitory activity. For instance, adamantyl ethanone (B97240) derivatives have shown potent inhibition, with IC50 values in the nanomolar range. nih.govrsc.org Similarly, adamantyl amide and thiazolidine (B150603) derivatives have been developed, exhibiting high potency against human 11β-HSD1 and good selectivity over the related 11β-HSD2 isozyme, which is crucial to avoid side effects related to mineralocorticoid excess. researchgate.netnih.gov While these compounds show promise, in silico studies suggest that precise orientation and interaction with key active site residues are necessary for optimal inhibition, a feature not always achieved by initial designs. aps.orgrsc.org

Table 1: Research Findings on Adamantane-Based 11β-HSD1 Inhibitors

| Compound Class | Key Findings | Reference(s) |

|---|---|---|

| Adamantyl Ethanones | Identified as potent inhibitors with IC50 values in the 50-70 nM range. Docking studies revealed potential interactions with the enzyme and its cofactor. | nih.govrsc.org |

| Adamantane-linked 1,2,4-Triazoles | Docking studies predict binding within the 11β-HSD1 active site. The adamantane moiety occupies a hydrophobic pocket. | aps.org |

| Adamantyl Amides | Discovered as potent and selective inhibitors with good cellular potency and pharmacodynamic characteristics in ex vivo assays. | researchgate.netnih.gov |

Lysosomal Glycosidase Chaperoning Activity (e.g., β-galactosidase, β-glucosidase)

Pharmacological chaperone (PC) therapy is an approach for treating lysosomal storage disorders (LSDs) caused by misfolded mutant enzymes. wikipedia.orgmdpi.com These small molecules bind to the unstable mutant enzyme in the endoplasmic reticulum, stabilizing its conformation and facilitating its proper trafficking to the lysosome, where it can perform its function. mdpi.com

The adamantane scaffold has been successfully incorporated into pharmacological chaperones for Gaucher disease, an LSD resulting from deficient β-glucosidase (GCase) activity. In these studies, aminocyclitol cores were combined with a hydrophobic adamantyl amide. The resulting compounds acted as potent inhibitors of GCase at subinhibitory concentrations, leading to a significant increase in the enzyme's activity in patient-derived lymphoblasts. The lipophilic adamantane group is critical for this activity, likely enhancing the binding affinity and stability of the chaperone-enzyme complex.

For other glycosidases, such as β-galactosidase (β-Gal), the enzyme deficient in GM1 gangliosidosis and Morquio B disease, the principle of pharmacological chaperoning is similar. wikipedia.org PCs for β-Gal are typically competitive inhibitors that bind to the enzyme's active site. wikipedia.orgmdpi.com The binding of the chaperone stabilizes the protein, rescuing it from premature degradation. mdpi.com Although specific studies on adamantane-based chaperones for β-Gal are not detailed in the provided results, the success with GCase suggests that the unique properties of the adamantane moiety could be applied here as well. The key is to design a molecule that combines the adamantane scaffold with a sugar-mimicking moiety that can specifically interact with the active site residues of β-Gal, thereby stabilizing its structure.

Ion Channel Blocking Mechanisms (non-clinical focus)

Viral M2 Proton Channel Inhibition Mechanisms

The M2 protein of the influenza A virus is a homotetrameric transmembrane protein that forms a pH-activated proton channel. This channel is essential for viral replication, as it allows protons to flow into the virion, facilitating the uncoating process. Adamantane derivatives, such as amantadine and rimantadine (B1662185), were among the first antiviral drugs to target this channel.

The mechanism of inhibition by adamantanes has been a subject of extensive research, with evidence supporting two distinct models:

Pore Occlusion: One model proposes that the adamantane molecule physically blocks the channel pore. High-resolution structural studies show the adamantane cage fitting snugly within the N-terminal lumen of the M2 channel pore. This site is surrounded by residues where mutations are known to confer drug resistance, supporting the direct blockage mechanism. The hydrophobic character of the adamantane cage and the surrounding pore creates a favorable binding environment.

Allosteric Inhibition: An alternative model suggests an allosteric mechanism. In this scenario, adamantane derivatives bind to a lipid-facing pocket on the C-terminal surface of the transmembrane helices. This binding is thought to stabilize the closed conformation of the channel, preventing the conformational changes required for proton transport, thus inhibiting the channel's function without directly occluding the pore.

More recent studies suggest the coexistence of two distinct binding sites with different affinities. rsc.org Surface plasmon resonance experiments have identified a high-affinity binding site corresponding to the channel pore and a secondary, low-affinity site on the lipid-facing surface of the channel. This dual-site model helps to reconcile the conflicting structural data and suggests that the primary pharmacological effect is likely mediated by the high-affinity binding within the channel pore.

Voltage-Gated Potassium Channel (e.g., Kv7.1/KCNE1) Modulation

The Kv7.1 potassium channel, also known as KCNQ1, co-assembles with the auxiliary subunit KCNE1 to form the IKs channel complex, which plays a critical role in the repolarization of the cardiac action potential. The IKs current is a slow delayed rectifier current that helps to terminate the action potential, particularly during adrenergic stimulation.

The KCNE1 subunit profoundly modulates the function of the Kv7.1 channel. It is a single-pass transmembrane protein that interacts with both the pore domain (S5-S6) and the voltage-sensing domain (S1-S4) of Kv7.1. This interaction significantly slows the activation kinetics of the channel, transforming the rapidly activating Kv7.1 current into the characteristic slowly activating IKs current. The mechanism is thought to involve KCNE1 restricting the movement of the S4-S5 linker, which couples the voltage sensor's movement to the opening of the channel's activation gate. While specific modulation of the Kv7.1/KCNE1 channel by this compound has not been documented, the lipophilic nature of the adamantane scaffold makes it a candidate for interacting with transmembrane protein complexes like ion channels. Endocannabinoids, for example, have been shown to modulate the Kv7.1/KCNE1 channel by binding at two distinct sites, affecting both voltage-dependence and potassium conductance.

Research into Artificial Ion Channels Utilizing Adamantane Scaffolds

The unique structural properties of adamantane—its rigidity, high symmetry, and well-defined geometry—make it an excellent building block in supramolecular chemistry and nanotechnology. These characteristics are being exploited in the design of artificial, self-assembling systems, including structures that can form channels.

Adamantane can be functionalized at its bridgehead positions, allowing for the precise spatial arrangement of interacting groups. This feature is critical for creating "tectons," or molecular building blocks, that can self-assemble through non-covalent interactions like hydrogen or halogen bonds to form extended crystalline networks. Researchers have successfully used tetra-substituted adamantane tectons to create robust, porous frameworks with defined channels capable of confining small molecules.

Furthermore, the strong, non-covalent host-guest interactions between adamantane and macrocyclic hosts like cyclodextrins and cucurbiturils are widely used to build supramolecular assemblies. nih.gov These systems can form higher-order structures, such as tubular vesicles, that have channel-like properties. nih.gov First-principles calculations have also explored the potential of combining different functionalized adamantane molecules (e.g., tetra-bora-adamantane and tetra-aza-adamantane) to create stable, crystalline nanostructures. aps.org While the creation of a fully functional, synthetic ion channel that transports ions across a lipid bilayer using only adamantane scaffolds is a complex challenge, the research into adamantane-based tectons and self-assembling systems provides a clear pathway toward this goal.

Other Molecular Biological Interactions

The adamantane scaffold's influence extends beyond the targets previously discussed. Its incorporation into various molecular structures has led to compounds with a wide range of biological activities.

NMDA Receptor Antagonism: Memantine, an adamantane derivative, is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used in the treatment of Alzheimer's disease, where it is thought to protect against excitotoxicity by modulating neurotransmitter activity.

Cyclin-Dependent Kinase (CDK) Inhibition: Adamantane has been incorporated into 2,6,9-trisubstituted purines, which are known inhibitors of cyclin-dependent kinases (CDKs). Docking studies have shown that the adamantane cage can fit into the ATP binding pocket of CDK2, contributing to the stabilization of the complex through non-polar interactions. This demonstrates that the lipophilic bulk of adamantane can be used to enhance binding affinity in enzyme active sites beyond those previously mentioned.

Other Targets: The adamantane moiety has also been explored in compounds targeting a diverse array of other biological systems. These include synthetic cannabinoid receptor ligands and molecules with potential antimalarial, antitumor, and hypoglycemic properties. Its high lipophilicity enables efficient crossing of biological barriers, such as the blood-brain barrier, making it a valuable component in the design of centrally-acting agents.

Antimicrobial Mechanistic Research (e.g., Membranotropic Activity, MmpL3 Inhibition)

The primary recognized application of this compound (Adapromine) is as an antiviral agent, particularly against influenza A and B viruses. nih.govnih.gov Its mechanism in that context is related to other adamantane antivirals like amantadine and rimantadine.

However, a review of scientific literature reveals a notable absence of research into the specific antimicrobial mechanisms of this compound against bacterial or fungal pathogens. There is no direct evidence to suggest it exhibits significant membranotropic activity, which involves disrupting the cell membrane of microbes.

Furthermore, while the mycobacterial transporter MmpL3 is a known target for various antituberculosis drug candidates, including some containing an adamantane moiety (e.g., adamantyl ureas and SQ109), there are no specific studies indicating that this compound functions as an MmpL3 inhibitor. researchgate.netuni-giessen.de The mechanism of action for known adamantane-containing MmpL3 inhibitors often involves the dissipation of the transmembrane electrochemical proton gradient, which indirectly inhibits the transporter's function. uni-giessen.de Research has not been extended to specifically evaluate this compound for this activity.

Table 1: Research Status on Antimicrobial Mechanisms of this compound

| Mechanism | Target Organism | Research Findings for this compound |

|---|---|---|

| Membranotropic Activity | Bacteria/Fungi | No specific studies found. |

| MmpL3 Inhibition | Mycobacterium tuberculosis | No specific studies found. |

Modulation of Protein Chaperone Activity (e.g., HSP90)

Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins and is a target in various therapeutic areas, including cancer and neurodegenerative diseases. nih.govnih.gov Modulation of HSP90 can trigger the heat shock response, a pro-survival mechanism. nih.gov

Despite the established importance of HSP90, there is no available scientific literature or research data that specifically investigates the interaction between this compound and HSP90. Consequently, any potential modulation of protein chaperone activity by this compound remains uncharacterized.

Neuroprotective Mechanisms at the Cellular and Molecular Level

Certain adamantane derivatives, most notably memantine, are well-documented for their neuroprotective effects, which are relevant in the treatment of neurodegenerative conditions like Alzheimer's disease. The mechanisms for memantine include the blockade of N-methyl-D-aspartate (NMDA) receptors, reduction of microglia-associated inflammation, and the stimulation of neurotrophic factor release from astroglia. avensonline.orgresearchgate.net It has been suggested that these properties might extend to other compounds in the adamantane family. nih.gov

However, specific research into the neuroprotective mechanisms of this compound at the cellular and molecular level is not present in the available literature. While some studies have examined the effects of Adapromine on the central nervous system, suggesting potential psychostimulant-like effects possibly mediated by catecholaminergic or σ1 receptor activity, detailed investigations into specific neuroprotective pathways have not been published. nih.gov There is no direct evidence to confirm whether it shares the NMDA receptor-blocking or anti-inflammatory glial modulation properties of memantine.

Table 2: Comparison of Investigated Neuroprotective Mechanisms in Adamantane Derivatives

| Mechanism | Memantine | This compound |

|---|---|---|

| NMDA Receptor Antagonism | Established | Not Studied |

| Anti-inflammatory (Glial) | Established researchgate.net | Not Studied |

| Neurotrophic Factor Release | Established researchgate.net | Not Studied |

| σ1 Receptor Agonism | Established nih.gov | Hypothesized nih.gov |

Structure Activity Relationship Sar Studies and Analog Design

Rational Design and Synthesis of 1-(1-Adamantyl)propan-1-amine Analogs

The rational design and synthesis of analogs of this compound represent a methodical approach to drug discovery. This process leverages an understanding of the compound's interaction with its biological targets to create new molecules with specific, purposeful modifications.

Systematic Modifications on the Propyl Amine Side Chain

Modifications to the propyl amine side chain have been a focal point of SAR studies. Altering the length, branching, and functional groups of this side chain can significantly impact the compound's pharmacological profile. For example, research on adamantane (B196018) derivatives has explored a variety of side chains to optimize antiestrogenic activity, with some compounds featuring polar groups in the side chain showing particularly high affinities. nih.gov The synthesis of a series of amino acid analogues of amantadine (B194251) and rimantadine (B1662185), where the amine is part of an amino acid residue, has also been investigated to evaluate antiviral activity. researchgate.net

The introduction of different functional groups, such as in adamantyl-based antiestrogens with acrylate (B77674) ketone, ester, and amide side chains, has revealed a spectrum of activities in suppressing estrogen receptor-mediated actions. nih.gov Furthermore, the synthesis of 1-(3-isoselenocyanatopropyl)adamantane from 3-(adamantan-1-yl)propan-1-amine (B13585514) highlights the exploration of different reactive groups on the side chain. mdpi.com These systematic changes help to define the optimal chemical space for the side chain to achieve desired biological effects.

Strategic Substitutions on the Adamantane Core

The adamantane core imparts significant lipophilicity and a rigid three-dimensional structure, which are crucial for the biological activity of its derivatives. publish.csiro.auresearchgate.net Strategic substitutions on this polycyclic scaffold are a key strategy to modulate the compound's properties. For instance, nitration of 1-adamantyl bearing aromatic ketones has been studied to understand the directing effects of the adamantane group, which can influence the synthesis of substituted analogs. semanticscholar.orgresearchgate.net

The introduction of substituents on the adamantane ring can also affect the compound's interaction with its target. Studies have shown that even minor changes, such as the addition of methyl groups, can lead to markedly different potencies. nih.gov The position of substitution is also critical, with 1-substituted adamantanes generally showing better antiviral selectivity than their 2-substituted counterparts.

Impact of Molecular Descriptors on Target Interaction and Selectivity

The biological activity of this compound and its analogs is governed by a complex interplay of various molecular properties. Understanding how these descriptors influence target interaction is key to designing more effective and selective drugs.

Role of Lipophilicity and Hydrophobicity in Receptor Binding